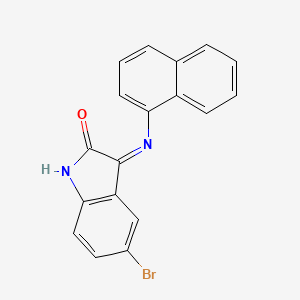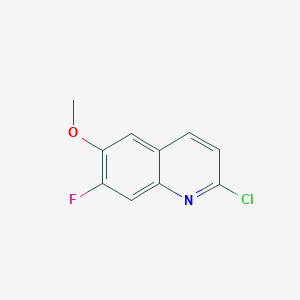
1-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-pyridinium is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is fused with a pyridinium ring. The compound exhibits unique chemical properties due to the presence of both hydroxyl and oxo functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-pyridinium typically involves the condensation of an appropriate quinoline derivative with a pyridine derivative. One common method involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline with pyridine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-pyridinium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to form a hydroxyquinoline derivative.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
1-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Shares the quinoline core but lacks the pyridinium ring.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the pyridinium ring.
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline: Contains a methyl group instead of the pyridinium ring.
Uniqueness: 1-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-pyridinium is unique due to the presence of both the quinoline and pyridinium rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to similar compounds.
Properties
CAS No. |
58013-67-5 |
|---|---|
Molecular Formula |
C14H11N2O2+ |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
4-hydroxy-3-pyridin-1-ium-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-10-6-2-3-7-11(10)15-14(18)12(13)16-8-4-1-5-9-16/h1-9H,(H-,15,17,18)/p+1 |
InChI Key |
LSTBESQBKXXJNB-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3NC2=O)O.[Cl-] |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3NC2=O)O |
solubility |
40.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(4-Hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1657667.png)
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylphenyl-](/img/structure/B1657669.png)
![N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B1657670.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B1657671.png)


![2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B1657675.png)

![8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-](/img/structure/B1657677.png)
![N-[(4-Bromophenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B1657679.png)
![N-[(2,4-Difluorophenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B1657680.png)

![4-methyl-5-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-1,4-dihydropyrazole-3-carboxamide](/img/structure/B1657684.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2-methoxyphenol](/img/structure/B1657685.png)
